molecular formula C20H21ClN2O4S B2629561 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 851808-19-0

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2629561
CAS RN: 851808-19-0
M. Wt: 420.91
InChI Key: VNBOLRIYNQVZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H21ClN2O4S and its molecular weight is 420.91. The purity is usually 95%.
BenchChem offers high-quality (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

This compound has shown excellent antimicrobial activity against a variety of fungi and bacteria . It has been tested against fungi such as Pyricutaria oryzae Cav., Phomopsis sp., Botryosphaeria dothidea, cucumber Botrytis cinerea, tobacco Botrytis cinerea, and blueberry Botrytis cinerea. It has also been tested against bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac). The compound has shown an antibacterial inhibition rate of up to 97.86% .

Antifungal Activity

The compound has demonstrated significant antifungal activity. It has been particularly effective against Pyricutaria oryzae Cav., Phomopsis sp., and Botryosphaeria dothidea .

Antibacterial Activity

The compound has shown strong antibacterial activity, particularly against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac). The EC50 values of the compound were superior to that of the positive control pesticide thiodiazole copper .

Potential Protective Reagent

The compound has been constructed as a potential protective reagent against Xanthomonas axonopodis pv. citri (Xac), which is a significant pathogen in citrus plants .

Study of Antibacterial Mechanism

The compound has been used in the study of antibacterial mechanisms, including extracellular polysaccharide production, permeability of bacterial membrane, and scanning electron microscope observations .

Agrochemical Application

The derivatives containing 1,3,4-oxadiazole, such as this compound, usually have antifungal, antitumor, antibacterial, antiviral, and herbicidal activities and are widely used in agrochemistry .

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-8-7-22-20(23)28-12-13-5-4-6-15(21)9-13/h4-6,9-11H,7-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBOLRIYNQVZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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